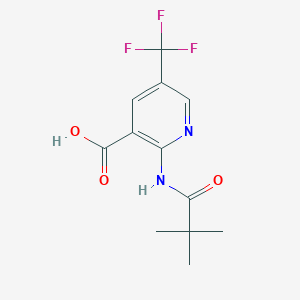![molecular formula C11H10N2O2S2 B1455144 {2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid CAS No. 1105192-81-1](/img/structure/B1455144.png)
{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid
Descripción general
Descripción
“{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid” is a chemical compound with the molecular formula C11H10N2O2S2 . It has a molecular weight of 266.34 . The IUPAC name for this compound is 2-(2-((Pyridin-3-ylmethyl)thio)thiazol-4-yl)acetic acid .
Molecular Structure Analysis
The InChI code for “{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid” is 1S/C11H10N2O2S2/c14-10(15)5-9-7-17-11(13-9)16-6-8-1-3-12-4-2-8/h1-4,7,17H,5-6H2,(H,14,15) .Physical And Chemical Properties Analysis
“{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid” is a solid . It should be stored at a temperature between 28°C .Aplicaciones Científicas De Investigación
-
Antiproliferative Agents
- Field : Medical Science, specifically Oncology .
- Application : A series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against A549, HCT-116, and PC-3 cancer cell lines .
- Method : The compounds were synthesized and their antiproliferative effects were evaluated in vitro against cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines by MTT assay .
- Results : Most of the target compounds demonstrated significant antiproliferative effects on all the selective cancer cell lines . The target compound, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]thio}phenyl}urea (7i) was identified to be the most active one against three cell lines, which was more potent than the positive control with an IC50 value of 1.53 ± 0.46, 1.11 ± 0.34 and 1.98 ± 1.27 μM, respectively .
-
Antimicrobial Agents
- Field : Medical Science, specifically Microbiology .
- Application : Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone was synthesized and evaluated for its antimicrobial potential .
- Method : The tube dilution method was used for the determination of antimicrobial potential against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .
- Results : The results of this study were not explicitly mentioned in the source .
-
Apoptosis Inducers
- Field : Medical Science, specifically Oncology .
- Application : Certain 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives have been found to induce apoptosis in cancer cells .
- Method : The compounds were synthesized and their ability to induce apoptosis was evaluated in vitro against A549 (lung cancer) cells . The level of apoptosis was determined using flow cytometry analysis .
- Results : The compound 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]thio}phenyl}urea (7i) was found to induce apoptosis in A549 cells in a concentration-dependent manner .
-
Antibacterial Agents
- Field : Medical Science, specifically Microbiology .
- Application : Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone has been evaluated for its antibacterial potential .
- Method : The tube dilution method was used for the determination of antimicrobial potential against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .
- Results : The results of this study were not explicitly mentioned in the source .
-
Cell Cycle Arrest Inducers
- Field : Medical Science, specifically Oncology .
- Application : Certain 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives have been found to arrest the cell cycle in cancer cells .
- Method : The compounds were synthesized and their ability to arrest the cell cycle was evaluated in vitro against A549 (lung cancer) cells . The cell cycle phase was determined using flow cytometry analysis .
- Results : The compound 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]thio}phenyl}urea (7i) was found to arrest the cell cycle at the G1 phase in A549 cells in a concentration-dependent manner .
-
Antifungal Agents
- Field : Medical Science, specifically Microbiology .
- Application : Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone has been evaluated for its antifungal potential .
- Method : The tube dilution method was used for the determination of antifungal potential .
- Results : The results of this study were not explicitly mentioned in the source .
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-(pyridin-3-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c14-10(15)4-9-7-17-11(13-9)16-6-8-2-1-3-12-5-8/h1-3,5,7H,4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETTWUAXWBOKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



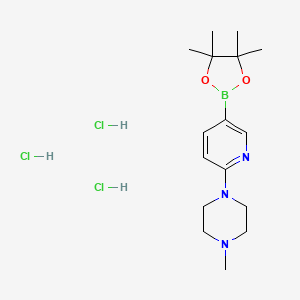
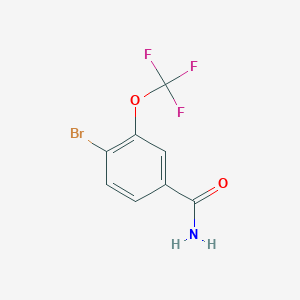
![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1455065.png)
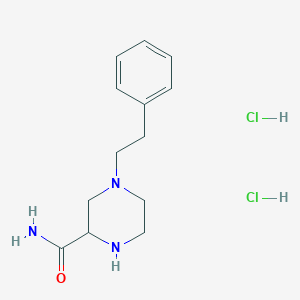
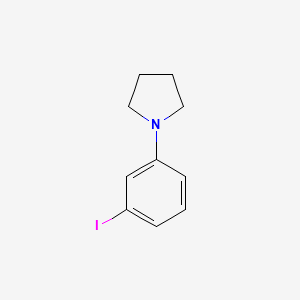
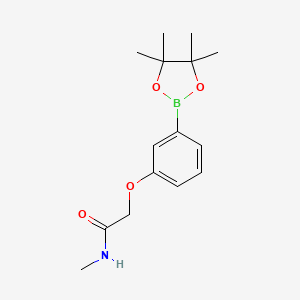
![5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline](/img/structure/B1455075.png)
![1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B1455076.png)
![3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B1455077.png)
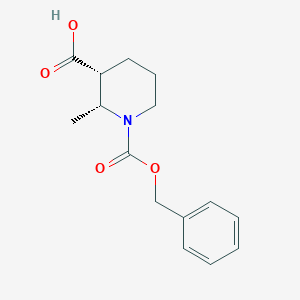
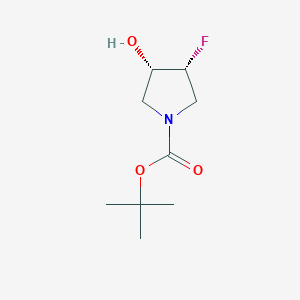
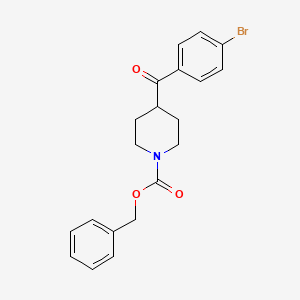
![4-Methyl-2-pyridin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1455082.png)
